molecular formula C32H23Cl2N3O3 B2538489 6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 391889-86-4

6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2538489
CAS No.: 391889-86-4
M. Wt: 568.45
InChI Key: BIOXOGNSXOHSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H23Cl2N3O3 and its molecular weight is 568.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a synthetic heterocyclic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which incorporates multiple pharmacophores, including a quinoline core and a pyrazole moiety. The presence of chlorine and methoxy groups enhances its reactivity and biological profile.

PropertyValue
Molecular FormulaC24H20ClN3O2
Molecular Weight433.89 g/mol
CAS Number391889-87-5
SolubilitySoluble in DMSO and DMF

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiviral Activity : Recent studies have highlighted the potential of heterocyclic compounds, including derivatives similar to our target compound, in exhibiting antiviral properties. For instance, compounds with pyrazole rings have shown effectiveness against various viral strains by inhibiting viral replication pathways .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms such as the inhibition of proliferation and induction of cell cycle arrest .
  • Anti-inflammatory Effects : Compounds containing quinoline and pyrazole moieties have been explored for their anti-inflammatory properties. They may act as inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammation .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Viral Inhibition : The pyrazole moiety may interfere with viral proteins essential for replication, thereby reducing viral load in infected cells.
  • Apoptosis Induction : By activating apoptotic pathways, the compound can lead to programmed cell death in malignancies.
  • Inhibition of COX Enzymes : The anti-inflammatory effects may arise from the inhibition of COX enzymes, leading to decreased prostaglandin synthesis.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study demonstrated that a series of pyrazole derivatives exhibited significant antiviral activity against HSV-1, with some compounds achieving up to 91% inhibition at 50 μM concentration . This suggests that similar derivatives may possess comparable efficacy.
  • Another research focused on the anticancer potential of related quinoline derivatives showed that certain compounds could inhibit tumor growth in vitro and in vivo models .

Properties

CAS No.

391889-86-4

Molecular Formula

C32H23Cl2N3O3

Molecular Weight

568.45

IUPAC Name

6-chloro-3-[2-(2-chlorobenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C32H23Cl2N3O3/c1-40-22-14-11-19(12-15-22)28-18-27(36-37(28)32(39)23-9-5-6-10-25(23)34)30-29(20-7-3-2-4-8-20)24-17-21(33)13-16-26(24)35-31(30)38/h2-17,28H,18H2,1H3,(H,35,38)

InChI Key

BIOXOGNSXOHSER-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.